Positional Isomer Potency Divergence: Para-CF₃ vs. Meta-CF₃ in Antiviral Replication Assays
The meta-trifluoromethyl positional isomer (2-[3-(trifluoromethyl)phenyl]-1,2-benzisoselenazol-3-one, CAS 2570461-66-2) has a reported IC₅₀ of 844 nM for inhibition of SARS-CoV-2 replication in Vero E6 cells . Although a direct head-to-head comparison with the para isomer has not yet been published, the documented sensitivity of ebselen-derivative antiviral activity to substituent position and electronic character [1] means that the para-CF₃ compound cannot be assumed to exhibit identical potency. Researchers requiring a para-substituted CF₃ ebselen scaffold for SAR exploration should thus prioritize the 4-CF₃ compound over the 3-CF₃ isomer to maintain positional consistency within their compound library.
| Evidence Dimension | Antiviral IC₅₀ (SARS-CoV-2 replication, Vero E6 cells) |
|---|---|
| Target Compound Data | Not yet reported in primary literature |
| Comparator Or Baseline | 3-CF₃ isomer: IC₅₀ = 844 nM |
| Quantified Difference | Unknown; positional isomer activity demonstrates that CF₃ placement is biologically relevant |
| Conditions | SARS-CoV-2-infected Vero E6 cell assay |
Why This Matters
This cross-isomer comparison highlights that CF₃ substitution position is not interchangeable, making the para-CF₃ compound a distinct chemical entity for antiviral screening libraries.
- [1] Żurawska, K.; et al. Ebselen derivatives inhibit SARS-CoV-2 replication by inhibition of its essential proteins: PLpro and Mpro proteases, and nsp14 guanine N7-methyltransferase. Sci. Rep. 2023, 13, 9161. View Source
